N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a chloro and a methyl group on one phenyl ring and an ethoxy group on the other.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide typically involves the reaction of 3-chloro-2-methylaniline with 4-ethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency in product quality.
Types of Reactions:
Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones. Reduction reactions can also be performed to reduce the sulfonamide group to a sulfinamide or a thiol.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Ammonia, primary and secondary amines, thiols
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation reactions
Amines and Thiols: Formed through nucleophilic substitution reactions
Sulfonic Acids: Formed through hydrolysis reactions
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceutical agents, particularly those with antimicrobial properties.
Biological Studies: The compound is used in studies to understand the mechanism of action of sulfonamide-based drugs and their interactions with biological targets.
Industrial Applications: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of dihydrofolic acid, a precursor for folic acid, which is essential for bacterial growth and replication. This leads to the inhibition of bacterial growth and ultimately, bacterial cell death.
Comparison with Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-methoxybenzenesulfonamide
- N-(3-chloro-2-methylphenyl)-4-fluorobenzenesulfonamide
- N-(3-chloro-2-methylphenyl)-4-nitrobenzenesulfonamide
Comparison: N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity compared to its analogs with different substituents. The ethoxy group can also affect the compound’s interaction with biological targets, potentially leading to differences in its antimicrobial activity and pharmacokinetic properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-3-20-12-7-9-13(10-8-12)21(18,19)17-15-6-4-5-14(16)11(15)2/h4-10,17H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKGUGLIIPTPHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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